2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-11-6-7-14(26-2)13(9-11)20-15(24)10-27-17-22-21-16(23(17)18)12-5-3-4-8-19-12/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMGLMNZHLHVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Allyl-substituted analogs (e.g., 6a) exhibit moderate yields (50–83%) and melting points correlated with substituent polarity . The target compound’s 2,5-dimethoxyphenyl group may enhance solubility compared to non-polar aryl substituents (e.g., 3-methylphenyl in AS111) .
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- The 2,5-dimethoxyphenyl group could further modulate COX-2 inhibition.
- Toxicity : Chloro-substituted analogs (e.g., AS112, AS113) exhibit higher toxicity (LD₅₀ = 500 mg/kg) compared to methyl/methoxy-substituted derivatives (LD₅₀ = 1000 mg/kg), highlighting the safety advantage of electron-donating groups .
Structure-Activity Relationship (SAR) Insights
Triazole Substituents: The 4-amino group is critical for hydrogen bonding with biological targets (e.g., COX-2), while pyridinyl/furanyl groups influence lipophilicity and receptor affinity .
Acetamide Modifications :
Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide represents a novel addition to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthetic pathway for this compound typically involves the following steps:
- Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative is reacted with a thiol compound to form the thioether linkage.
- Acetamide Formation : The final step involves reacting the thioether with an acylating agent to introduce the acetamide group.
Antimicrobial Activity
Triazole compounds are well-documented for their antimicrobial properties . The target compound has shown significant activity against various bacterial strains and fungi:
- Bacterial Inhibition : Research indicates that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound's structure suggests potential antifungal properties, as triazoles are commonly used in antifungal medications like fluconazole. Studies have shown that related triazole compounds inhibit fungal growth by interfering with ergosterol biosynthesis .
Anticancer Activity
Preliminary evaluations have indicated that 1,2,4-triazole derivatives may possess anticancer properties :
- Cell Line Studies : In vitro studies using the NCI-60 human tumor cell line panel revealed moderate cytostatic activity against several cancer types, including breast and lung cancer . For example, specific analogs showed inhibition growth percentages (IGP) of up to 23% against MCF7 breast cancer cells.
Other Biological Activities
The compound also exhibits a range of other biological activities:
- Anticonvulsant and Antidepressant Effects : Some studies suggest that triazole derivatives can act as anticonvulsants and antidepressants due to their ability to modulate neurotransmitter systems .
- Anti-inflammatory Properties : The potential anti-inflammatory effects of this compound are under investigation, with preliminary results indicating that it may inhibit pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituents on the Triazole Ring : Variations in substituents can significantly affect potency and selectivity. For instance, modifications in the pyridine moiety or the acetamide group can enhance antimicrobial or anticancer activity .
- Electronic Effects : The presence of electron-donating or withdrawing groups can influence the reactivity and interaction with biological targets.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide?
- The compound is synthesized via sequential alkylation and condensation reactions. Key steps include:
- Alkylation : Reaction of 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH to form the thioether linkage .
- Paal-Knorr Condensation : Modification of the triazole ring’s amino group to introduce pyrolium fragments, enhancing solubility and bioactivity .
- Purification involves column chromatography, and structural validation uses -NMR, IR, and elemental analysis .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Experimental Design : Anti-exudative activity is assessed using a formaldehyde-induced edema model in rats. Test doses (e.g., 10 mg/kg) are compared against reference drugs like diclofenac sodium (8 mg/kg) .
- Metrics : Edema reduction (%) and histopathological analysis of inflammatory markers (e.g., TNF-α, IL-6) are quantified. Data is tabulated to compare efficacy across derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions on the triazole and acetamide moieties .
- Elemental Analysis : Validates purity and stoichiometry (C, H, N, S content).
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for alkylation/condensation steps, reducing trial-and-error experimentation .
- Molecular Docking : Simulate interactions with inflammatory targets (e.g., COX-2) to prioritize derivatives with high binding affinity before synthesis .
Q. What structural modifications enhance anti-exudative efficacy while minimizing toxicity?
- SAR Insights :
- Pyridine vs. Furan Substitution : Pyridin-2-yl at position 5 of the triazole improves target engagement compared to furan derivatives .
- Methoxy Groups : The 2,5-dimethoxyphenyl acetamide moiety enhances membrane permeability but may require metabolic stability studies .
- Experimental Validation : Synthesize analogs with halogens (e.g., Cl, F) or sulfone groups and compare IC values in vitro .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-Response Analysis : Ensure consistent dosing (mg/kg) and administration routes (oral vs. intraperitoneal) .
- Model Selection : Compare results across multiple inflammation models (e.g., carrageenan-induced vs. formaldehyde-induced edema) to confirm mechanism-specific effects .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds for edema reduction .
Q. What advanced analytical techniques resolve impurities in the final product?
- HPLC-PDA : Detect and quantify byproducts (e.g., unreacted thione intermediates) with gradient elution (C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the triazole-acetamide core .
Methodological Guidance
Designing a robust structure-activity relationship (SAR) study for this compound:
- Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., pyridine → phenyl, methoxy → ethoxy).
- Step 2 : Test all analogs in parallel using standardized in vitro (COX-2 inhibition) and in vivo (rat edema) assays .
- Step 3 : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Evaluating metabolic stability in preclinical development:
- Liver Microsome Assay : Incubate the compound with rat/human microsomes, quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
